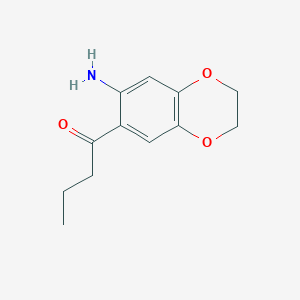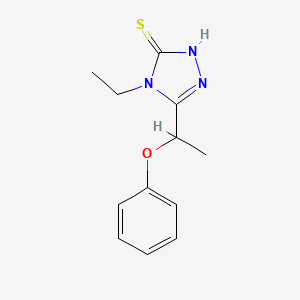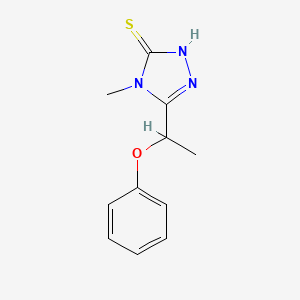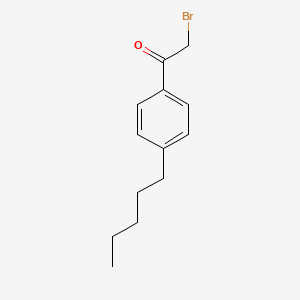
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Bromo-1-(4-pentylphenyl)ethan-1-one is a brominated organic molecule that is structurally related to various other brominated compounds studied for their chemical properties and applications. While the specific compound is not directly discussed in the provided papers, these papers do offer insights into the behavior of brominated compounds in general, which can be extrapolated to understand the properties and potential reactions of 2-Bromo-1-(4-pentylphenyl)ethan-1-one.
Synthesis Analysis
The synthesis of brominated organic compounds can vary based on the desired substitution pattern and the starting materials. For instance, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone involves reactions with different reagents to yield thiazole derivatives, as well as other compounds through various reaction pathways . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone is achieved through halogen-exchange reactions, demonstrating the versatility of brominated compounds in synthetic chemistry . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(4-pentylphenyl)ethan-1-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, with the potential for various isomeric forms. For example, the structure of Ethyl 4-Bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was elucidated using X-ray structure analysis, revealing its orthorhombic space group and molecular dimensions . This highlights the importance of structural analysis in understanding the properties of brominated compounds, which would also be relevant for 2-Bromo-1-(4-pentylphenyl)ethan-1-one.
Chemical Reactions Analysis
Brominated compounds can undergo a range of chemical reactions. The thermal decomposition of BTBPE, a brominated flame retardant, involves a 1,3-hydrogen shift and fission of C-C bonds, leading to the formation of various brominated products . The regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones shows the influence of brominating reagents and solvents on the position of bromine atom introduction . These studies suggest that 2-Bromo-1-(4-pentylphenyl)ethan-1-one could also participate in similar reactions, depending on the conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the mesomorphic properties of bromo and cyano substituted diarylethanes show how the presence of bromo or cyano groups and their positions affect the mesomorphic range and clearing point of these compounds . This indicates that the physical properties of 2-Bromo-1-(4-pentylphenyl)ethan-1-one would be influenced by its bromine substitution and the pentyl group attached to the phenyl ring.
科学的研究の応用
Mesomorphic Properties of Bromo Substituted Diarylethanes
2-Bromo-1-(4-pentylphenyl)ethan-1-one, as part of a series of diarylethanes, has been studied for its influence on mesomorphic properties. The bromo group in these compounds can induce different mesophases. For instance, in one series, the bromo group induced smectic polymorphism, highlighting its effect on the mesomorphic range and clearing point of these compounds (Tinh, Zann, & Dubois, 1979).
Computational Studies in Organic Chemistry
In a computational study, the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(4-pentylphenyl)ethan-1-one, were investigated. This research utilized Density Functional Theory (DFT) calculations to explore the chemical species involved in these reactions. The study contributed to understanding the molecular orbital calculations, reactivity descriptors, and nuclear magnetic shielding tensors in organic chemistry (Erdogan & Erdoğan, 2019).
Electrophilic Bromination in Organic Synthesis
The selective α-monobromination of various alkylaryl ketones, including those related to 2-bromo-1-(4-pentylphenyl)ethan-1-one, was studied to understand the efficiency and regioselectivity of the bromination process. This research is significant in organic synthesis, demonstrating the use of ionic liquids as efficient reagents for bromination of these ketones (Ying, 2011).
Bromination in Cyclopentenones
The study of bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions revealed insights into the regio- and chemoselectivity of bromination processes. This research is relevant for understanding the synthesis of bromo-substituted compounds similar to 2-bromo-1-(4-pentylphenyl)ethan-1-one, as these compounds serve as important synthons in organic synthesis (Shirinian et al., 2012).
Synthesis and Characterization in Chemistry
The synthesis and characterization of specific bromo derivatives, such as 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, provide insights into the methodologies applicable to similar compounds like 2-bromo-1-(4-pentylphenyl)ethan-1-one. These methodologies include enantiomerically pure syntheses and structural analysis using single-crystal X-ray diffraction (Zhang et al., 2014).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-bromo-1-(4-pentylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNDJWQMUOSJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379649 |
Source


|
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
CAS RN |
64328-68-3 |
Source


|
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

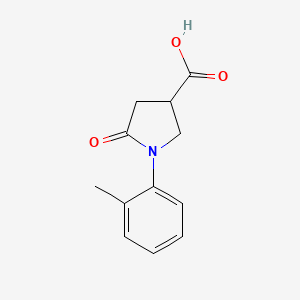
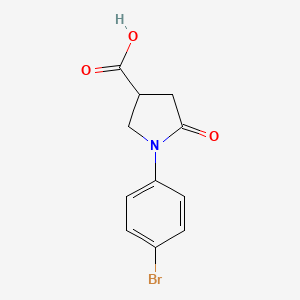

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)
